COX-2 Inhibitory Potency: Dihydropyrrolo[3,2,1-hi]indole Derivatives Match or Surpass Celecoxib at the Nanomolar Level
Within the original set of 19 diaryl-substituted derivatives, 11 compounds were evaluated for COX inhibition. The most potent dihydropyrrolo[3,2,1-hi]indole analogs, compound 8e (IC₅₀ = 60 nM) and compound 6k (IC₅₀ = 70 nM), exhibit COX-2 affinity comparable to or exceeding celecoxib (IC₅₀ = 40 nM) and rofecoxib (IC₅₀ = 18–26 nM) . The full derivative set spans an IC₅₀ range of 20–2500 nM against COX-2, demonstrating that potency can be tuned by peripheral substitution while retaining the same tricyclic core .
| Evidence Dimension | COX-2 inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | Compound 8e: IC₅₀ = 60 nM; Compound 6k: IC₅₀ = 70 nM; Series range: 20–2500 nM |
| Comparator Or Baseline | Celecoxib: IC₅₀ = 40 nM (Sf9 cells); Rofecoxib: IC₅₀ = 18–26 nM (human osteosarcoma/CHO cells) |
| Quantified Difference | Compound 8e (60 nM) is within ~1.5-fold of celecoxib (40 nM) and within ~3-fold of the most potent rofecoxib measurement (18 nM in CHO cells). |
| Conditions | Cell-free recombinant COX-2 inhibition assay (Laube et al. 2015); Sf9 cell COX-2 assay (celecoxib); human osteosarcoma/CHO cell COX-2 assay (rofecoxib) |
Why This Matters
Procurement of the dihydropyrrolo[3,2,1-hi]indole scaffold provides access to a chemotype whose COX-2 potency is competitive with the most widely prescribed coxibs, while offering an orthogonal chemical space for IP positioning and radioligand development.
- [1] Laube M, Gassner C, Sharma SK, et al. J Org Chem. 2015;80(11):5611-24. doi:10.1021/acs.joc.5b00537. View Source
